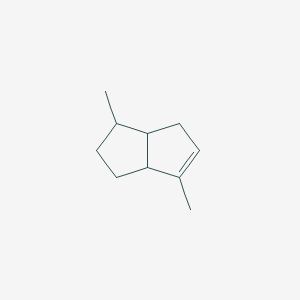
3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene is a bicyclic hydrocarbon with the molecular formula C10H16. This compound is part of the pentalene family, characterized by its unique structure that includes two fused cyclopentane rings. The presence of methyl groups at positions 3 and 6 adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation can yield ketones or alcohols, while reduction typically produces more saturated hydrocarbons.
Scientific Research Applications
3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Pentalene: A parent compound with a similar bicyclic structure but without the methyl groups.
Hexahydropentalene: A fully saturated version of pentalene.
Bicyclo[3.3.0]octane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Uniqueness: 3,6-Dimethyl-1,2,3,3a,4,6a-hexahydropentalene is unique due to the presence of methyl groups at specific positions, which influence its reactivity and stability
Properties
CAS No. |
63960-09-8 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3,6-dimethyl-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C10H16/c1-7-3-5-10-8(2)4-6-9(7)10/h3,8-10H,4-6H2,1-2H3 |
InChI Key |
OAUYVVYZVYZNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


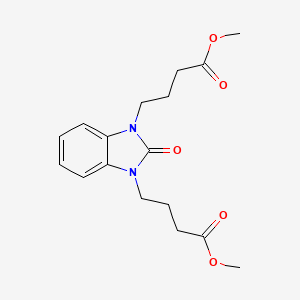
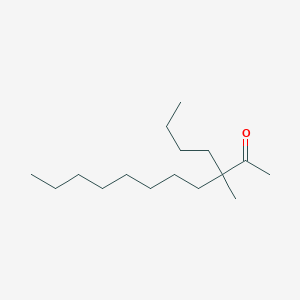
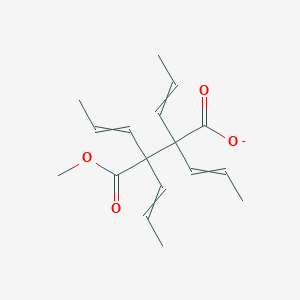
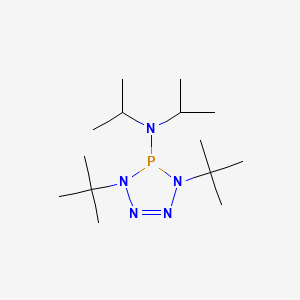

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)


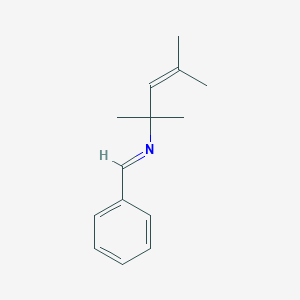

![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
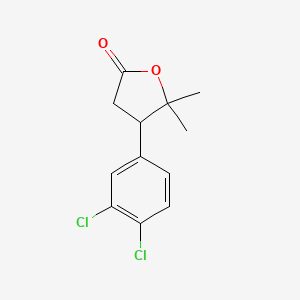
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
